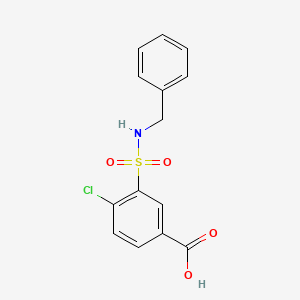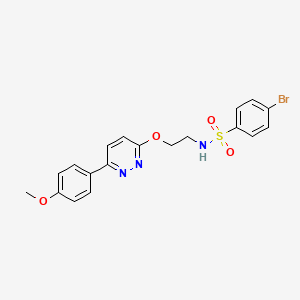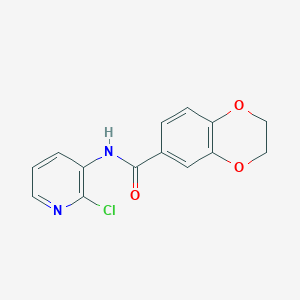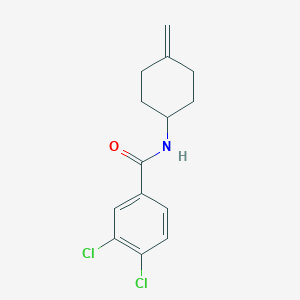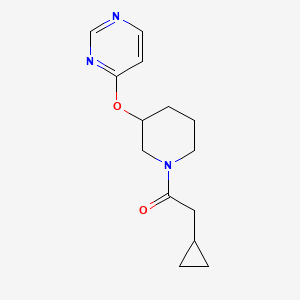![molecular formula C13H22N2O4 B2655639 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide CAS No. 899982-19-5](/img/structure/B2655639.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DPA belongs to the class of spiroacetals, which are known for their unique structural properties and diverse biological activities. In
Scientific Research Applications
Structure-Activity Relationships at Receptors
- Studies have identified compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide as promising α1 receptor antagonists and potent 5-HT1AR agonists. Compounds emerged from these studies showing significant binding affinity and functional activity at 5-HT1AR and α1-adrenoceptor subtypes, suggesting a starting point for developing more selective ligands for these receptors (Franchini et al., 2014).
Anticonvulsant Activity
- Analogues of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide were studied for anticonvulsant activity. A series of compounds were synthesized and analyzed, showing comparable or better activity than the parent compound. This research highlights the potential of these compounds in developing new anticonvulsant drugs (Farrar et al., 1993).
Synthesis and Characterization
- Research on the synthesis of functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening was conducted. These structural units are important in bioactive compounds, demonstrating the versatility of spirocyclic and oxabicyclic frameworks in medicinal chemistry (Santos et al., 2000).
Drug Discovery and Development
- Studies have explored the synthesis and biological evaluation of derivatives for potential therapeutic applications. For instance, the design and synthesis of vic-dioxime ligands containing the 1,3-dioxolane ring and their metal complexes have been reported. These studies contribute to the understanding of the structural requirements for biological activity and offer insights into the development of new drugs (Canpolat & Kaya, 2004).
properties
IUPAC Name |
N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-2-7-14-11(16)12(17)15-8-10-9-18-13(19-10)5-3-4-6-13/h10H,2-9H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLRYMYUUSSJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1COC2(O1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2655557.png)
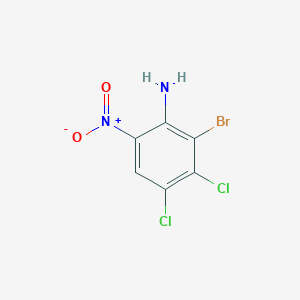
![(2Z)-2-[(3-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2655561.png)
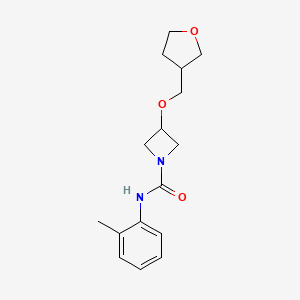
![[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]hydrazine](/img/structure/B2655567.png)

